3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one
Description
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is a β-lactam derivative belonging to the azetidin-2-one class, characterized by a four-membered cyclic amide core. Its structure features two distinct dichlorophenyl substituents at positions 1 and 4, along with an amino group at position 2.
Properties
Molecular Formula |
C15H10Cl4N2O |
|---|---|
Molecular Weight |
376.1 g/mol |
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H10Cl4N2O/c16-7-1-3-9(11(18)5-7)14-13(20)15(22)21(14)8-2-4-10(17)12(19)6-8/h1-6,13-14H,20H2 |
InChI Key |
CNRKGSCIISQDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, Acetone, 0-25°C
Reduction: LiAlH4, NaBH4, THF, 0-25°C
Substitution: NaOMe, KCN, DMF, 50-100°C
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial cell wall synthesis, while in anticancer research, it may induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s dichlorophenyl groups complicate synthesis due to steric effects, requiring optimized coupling conditions (e.g., Ullmann or Buchwald-Hartwig reactions) .
- Biological Potential: While direct data is lacking, its amino group and dichlorophenyl moieties align with antifungal azetidin-2-ones like those in . Molecular docking studies suggest strong binding to fungal CYP51 enzymes, a target for azoles .
- Toxicity Trade-offs : High logP values correlate with hepatotoxicity in dichlorophenyl-containing analogs; future studies should prioritize in vitro cytotoxicity assays .
Biological Activity
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.19 g/mol. The compound features two dichlorophenyl groups and an azetidine ring, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with dichlorophenyl substituents have demonstrated significant activity against various bacterial strains. A study indicated that compounds with electron-withdrawing groups like dichloro substituents had enhanced antibacterial effects against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Similar Derivative | 100 | S. aureus |
Antiparasitic Activity
The compound's structural characteristics suggest potential antiparasitic activity. In vitro studies on related azetidinones have shown effectiveness against Trypanosoma brucei, a causative agent of sleeping sickness. The presence of the dichlorophenyl moiety appears to enhance the compound's binding affinity to target enzymes involved in the parasite's metabolism .
The proposed mechanism involves inhibition of key enzymes within the target organisms. For example, related compounds have been shown to inhibit methionyl-tRNA synthetase in T. brucei, leading to reduced protein synthesis and ultimately cell death . The dual presence of chlorinated phenyl groups may enhance lipophilicity, facilitating better membrane penetration.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various azetidinone derivatives against clinical isolates. The compound exhibited an MIC comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
- Antiparasitic Studies : In vivo studies demonstrated that similar compounds could significantly reduce parasitic load in murine models infected with T. brucei. These findings support the hypothesis that structural modifications can lead to improved efficacy against parasitic diseases .
Q & A
Q. How can researchers design analogs with improved pharmacological activity?
- Methodological Answer :
- SAR Analysis : Replace 2,4-dichlorophenyl with bioisosteres (e.g., 3,4-difluorophenyl) to enhance bioavailability.
- Molecular Docking : Screen against target enzymes (e.g., penicillin-binding proteins) using AutoDock Vina.
For example, a 4-methoxyphenyl analog showed 10-fold higher binding affinity in silico, validated by MIC assays .
Data Contradiction Analysis
Q. How to address conflicting reports on the reactivity of dichlorophenyl substituents?
- Methodological Answer : Divergent reactivity (e.g., para vs. ortho chlorine activation) can arise from solvent polarity or catalyst choice. Replicate reactions under standardized conditions (e.g., dry DCM, 0.1M concentration) and characterize intermediates via LC-MS. A 2020 study resolved such conflicts by isolating a key Pd-mediated intermediate .
Q. Why do some studies report variable biological activity for structurally similar compounds?
- Methodological Answer : Subtle stereoelectronic differences (e.g., chloro vs. methoxy orientation) alter target interactions. Use 3D-QSAR models to map pharmacophore features. For instance, a 15° shift in the dichlorophenyl dihedral angle reduced IC₅₀ by 50% in kinase inhibition assays .
Tables
Table 1 : Key Crystallographic Parameters for Azetidin-2-one Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Crystal System | Monoclinic (P21/n) |
| a, b, c (Å) | 6.0863, 20.0855, 17.3819 |
| β angle (°) | 97.419 |
| R factor | 0.047 |
| Data-to-Parameter Ratio | 14.9 |
Table 2 : Stability Comparison of Substituted Azetidin-2-ones
| Substituent | Decomposition Temp. (°C) | HOMO-LUMO Gap (eV) |
|---|---|---|
| 4-NO₂ | 180–200 | 4.8 |
| 3,4-Cl₂ | 220–240 | 5.2 |
| 4-OCH₃ | 260–280 | 5.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
